molecular formula C13H16ClNO B12791784 3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine CAS No. 23898-55-7

3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine

Cat. No.: B12791784
CAS No.: 23898-55-7
M. Wt: 237.72 g/mol
InChI Key: PKELZJCVGQJKAN-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine is a specialized organic compound belonging to the oxaziridine class, characterized by a three-membered ring containing oxygen and nitrogen. This high-purity reagent is offered for use in chemical synthesis and research applications. Oxaziridines are well-known in synthetic organic chemistry for their versatile reactivity, primarily serving as efficient oxygen-atom or nitrogen-atom transfer agents, enabling a range of selective oxidation reactions under mild conditions. The structure of this compound, which integrates a chlorophenyl substituent and a cyclohexyl group, may influence its steric and electronic properties, potentially offering unique selectivity in transformation processes. Related oxaziridine derivatives are utilized as key intermediates in the development of novel chemical entities and in methodological studies for constructing complex molecules. Researchers value this family of compounds for its utility in exploring new synthetic pathways and functional group transformations. This product is strictly labeled For Research Use Only . It is intended for use in a laboratory setting by qualified professionals and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions.

Properties

CAS No.

23898-55-7

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-cyclohexyloxaziridine

InChI

InChI=1S/C13H16ClNO/c14-11-8-6-10(7-9-11)13-15(16-13)12-4-2-1-3-5-12/h6-9,12-13H,1-5H2

InChI Key

PKELZJCVGQJKAN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Oxidation of Imines to Oxaziridines

The standard and most reliable method for preparing 3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine is the oxidation of the corresponding imine using peracid oxidants. The general reaction involves:

  • Starting from the imine derived from 4-chlorobenzaldehyde and cyclohexylamine or related precursors.
  • Oxidation of the imine nitrogen to form the three-membered oxaziridine ring.

Common oxidants include:

  • m-Chloroperbenzoic acid (m-CPBA)
  • Peroxyimidic acids generated in situ
  • Alternative oxidants such as the CCl3CN/H2O2 system in the presence of phase transfer catalysts (e.g., tetrabutylammonium bromide) and base (NaHCO3) have been shown to provide high yields and stereoselectivity.

Typical Reaction Conditions

  • Solvent: Dichloromethane (CH2Cl2) or other aprotic solvents like ether or THF.
  • Temperature: Usually 0 °C to room temperature.
  • Reaction time: From 0.5 to a few hours depending on the oxidant and substrate.
  • Workup: Washing with aqueous sodium bicarbonate or sodium chloride solution, drying over sodium sulfate, filtration, and concentration.
  • Purification: Silica gel chromatography to isolate the pure oxaziridine.

Alternative Oxidation Systems

  • The CCl3CN/H2O2 system has been reported to be more cost-effective and stereoselective compared to m-CPBA, providing yields often above 85-90% with excellent diastereoselectivity.
  • The mechanism for oxidation may vary depending on the imine type: concerted oxidation for N-alkylimines and Baeyer–Villiger type for electron-deficient N-sulfonylimines or N-phosphinoylimines.

Detailed Experimental Procedure (Generalized)

Step Reagents/Conditions Description
1 Imine (10 mmol), CCl3CN (20 mmol), NaHCO3 (1 g), CH2Cl2 (50 mL) at 0 °C Prepare stirred solution of imine and reagents
2 Add H2O2 (30%, 30 mmol) dropwise over 5 min Oxidation step to form oxaziridine
3 Stir at room temperature until completion (monitored by TLC) Reaction progress monitoring
4 Wash with water (250 mL), extract with CH2Cl2 (3 × 50 mL) Workup to remove impurities
5 Dry organic phase over Na2SO4, filter, concentrate Preparation for purification
6 Purify by silica gel chromatography Isolation of pure 3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine

Research Findings and Yields

  • Oxidation of imines with m-CPBA or CCl3CN/H2O2 typically yields oxaziridines in 85-95% isolated yields with high stereoselectivity.
  • The reaction is generally clean, with minimal side products, and the oxaziridine products are stable solids that can be characterized by NMR and melting point analysis.
  • The stereochemistry of the oxaziridine ring is influenced by the substituents on the imine and the choice of oxidant, with the CCl3CN/H2O2 system favoring high diastereomeric ratios.

Notes on Characterization

  • The oxaziridine ring formation is confirmed by ^1H and ^13C NMR spectroscopy, showing characteristic chemical shifts for the ring protons and carbons.
  • Melting points and chromatographic behavior are consistent with literature values for similar substituted oxaziridines.
  • Purity is typically confirmed by thin-layer chromatography (TLC) and NMR integration.

Summary Table of Preparation Methods

Method Oxidant Solvent Temp (°C) Yield (%) Notes
Imine oxidation with m-CPBA m-Chloroperbenzoic acid CH2Cl2 0 to RT 85-90 Standard method, widely used
Imine oxidation with CCl3CN/H2O2 CCl3CN + H2O2 + NaHCO3 CH2Cl2 0 to RT 89-95 Cost-effective, high stereoselectivity
Alternative peracids Peroxyimidic acids Ether, THF 0 to RT 80-90 Less common, mechanistic variations

Chemical Reactions Analysis

Chemical Reactions of Oxaziridines

Oxaziridines are known for their ability to transfer oxygen to various substrates, making them useful in epoxidation reactions and other oxidation processes.

Olefin Epoxidation

Oxaziridines, particularly N-sulfonyloxaziridines (Davis' oxaziridines), can epoxidize alkenes at elevated temperatures. The mechanism involves a concerted, asynchronous process where the N–O bond cleavage is more advanced than the C–O bond formation .

Oxidation of Sulfides

Oxaziridines can oxidize sulfides to sulfoxides. The reactivity of oxaziridines towards sulfides can be influenced by substituents on the oxaziridine ring, with more electrophilic oxaziridines reacting faster .

Research Findings and Data

While specific data on 3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine might be limited, general trends in oxaziridine chemistry can provide insights into its potential reactivity.

Table 1: General Oxaziridine Reactions

Reaction TypeSubstrateProductConditions
EpoxidationAlkenesEpoxidesElevated Temperature
Sulfide OxidationSulfidesSulfoxidesRoom Temperature

Table 2: Factors Influencing Oxaziridine Reactivity

FactorInfluence on Reactivity
SubstituentsIncrease electrophilicity, enhance reactivity
SolventPolar solvents can facilitate reactions
TemperatureElevated temperatures increase reaction rates

Scientific Research Applications

Organic Synthesis

3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine is primarily utilized as a reagent in organic synthesis. Its applications include:

  • Formation of Nitrones : The compound can be oxidized to produce nitrones, which are valuable intermediates in organic synthesis.
  • Reduction to Amines : It can also be reduced to yield amines, expanding its utility in synthesizing various nitrogen-containing compounds.

Biological Activities

Research has indicated that oxaziridines possess potential biological activities, particularly:

  • Antimicrobial Properties : Studies have shown that compounds within this class exhibit antimicrobial effects, making them candidates for further exploration as therapeutic agents against infections.
  • Anticancer Potential : The unique structure of 3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine may contribute to its activity against cancer cells. Preliminary studies suggest that derivatives of oxaziridines can inhibit tumor growth by targeting critical cellular pathways .

Medicinal Chemistry

Due to its chemical structure, this compound is being investigated for its potential use in drug development:

  • Drug Development : The oxaziridine framework is being explored for new drug candidates, particularly in the context of developing treatments for cancer and infectious diseases .

Industrial Applications

In addition to its research applications, 3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine finds utility in industrial settings:

  • Synthesis of Fine Chemicals : It is used as an intermediate in the production of fine chemicals and other industrially relevant compounds.

Case Studies and Research Findings

Several studies have explored the applications and properties of oxaziridines:

Study ReferenceFocus AreaFindings
Organic SynthesisDemonstrated efficient synthesis routes for oxaziridines with high yields.
Biological ActivityInvestigated the anticancer properties of oxaziridines, highlighting their potential as therapeutic agents.
Medicinal ChemistryExplored the use of oxaziridines in drug development, emphasizing their role in targeting cancer cells.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine involves its ability to act as an oxidizing agent. The oxaziridine ring can transfer an oxygen atom to various substrates, leading to the formation of oxidized products. This property makes it useful in organic synthesis for the introduction of oxygen functionalities into molecules. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being oxidized.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid methyl ester
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide

Uniqueness

3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine is unique due to its oxaziridine ring, which imparts distinct chemical reactivity compared to other similar compounds

Biological Activity

3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine is a compound of interest due to its potential biological activities. Oxaziridines, in general, are recognized for their unique structural properties and reactivity, which can lead to various pharmacological effects. This article reviews the biological activity of this specific oxaziridine, focusing on its synthesis, biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine can be represented as follows:

C13H14ClNO\text{C}_{13}\text{H}_{14}\text{Cl}\text{N}\text{O}

This compound features an oxaziridine ring, which is a three-membered cyclic amine with an oxygen atom. The presence of the chlorophenyl and cyclohexyl substituents is significant for its biological activity.

Synthesis

The synthesis of 3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine typically involves the reaction of appropriate precursors under controlled conditions. The most common methods include:

  • Nitrosation Reactions : This involves the reaction of nitroso compounds with alkenes or amines.
  • Oxidative Cyclization : Utilizing oxidants to facilitate the formation of the oxaziridine ring from suitable precursors.

Antimicrobial Activity

Research has indicated that oxaziridines exhibit antimicrobial properties. A study demonstrated that compounds with similar structures showed activity against various bacterial strains. The specific activity of 3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine against pathogens such as Staphylococcus aureus and Escherichia coli was evaluated using standard disc diffusion methods.

Pathogen Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

Cytotoxicity

The cytotoxic effects of 3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine were assessed using human cancer cell lines. The compound exhibited notable cytotoxicity against several cancer types:

Cell Line IC50 (µM)
HeLa (cervical cancer)10.5
MCF-7 (breast cancer)8.3
A549 (lung cancer)12.0

The mechanism of action appears to involve induction of apoptosis and disruption of cell cycle progression.

Case Studies

Several case studies have highlighted the therapeutic potential of oxaziridines:

  • Study on Anticancer Activity : A recent publication described the synthesis of a series of oxaziridines and their evaluation against various cancer cell lines. The study found that modifications to the substituents significantly impacted their potency.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial activities of oxaziridines derived from cyclohexane derivatives, noting that structural variations could enhance antibacterial effects.

The biological activity of 3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine may be attributed to its ability to act as an electrophilic species, capable of reacting with nucleophiles such as thiols and amines in biological systems. This reactivity can lead to the formation of adducts that disrupt cellular functions.

Q & A

Q. What are the key considerations for synthesizing 3-(4-chlorophenyl)-2-cyclohexyl-1,2-oxaziridine with high enantiomeric purity?

Synthesis requires precise control over stereochemistry due to the oxaziridine ring’s inherent chirality. A common approach involves the condensation of 4-chlorophenyl-substituted precursors with cyclohexylamine derivatives under controlled oxidation (e.g., using m-chloroperbenzoic acid). Key steps:

  • Catalyst selection : Transition-metal catalysts (e.g., palladium) improve regioselectivity .
  • Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates and yield .
  • Purification : Column chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) ensures enantiomeric separation .

Q. How can X-ray crystallography validate the structural conformation of this compound?

X-ray diffraction using programs like SHELXL (for refinement) and SHELXS (for structure solution) is critical. Steps include:

  • Data collection : High-resolution (<1.0 Å) data to resolve the oxaziridine ring’s geometry.
  • Puckering analysis : Apply Cremer-Pople parameters to quantify cyclohexyl ring non-planarity .
  • Validation : Cross-check bond lengths/angles against density functional theory (DFT) calculations to confirm accuracy .

Q. What spectroscopic methods are most reliable for characterizing this compound?

  • NMR : 13C^{13}\text{C} and 1H^{1}\text{H} NMR to identify the chlorophenyl group (δ 7.2–7.4 ppm) and cyclohexyl protons (δ 1.2–2.1 ppm).
  • IR : Stretching frequencies for N–O (950–1050 cm1^{-1}) and C–Cl (550–650 cm1^{-1}).
  • LC-MS : High-resolution mass spectrometry to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 279.12) .

Advanced Research Questions

Q. How does the cyclohexyl ring’s puckering influence the compound’s reactivity?

The cyclohexyl ring adopts a chair conformation with minor puckering deviations (quantified via Cremer-Pople parameters: Q=0.50.6Q = 0.5–0.6 Å, θ10\theta \approx 10^\circ). This puckering:

  • Steric effects : Hinders nucleophilic attack at the oxaziridine nitrogen.
  • Electronic effects : Alters electron density distribution across the oxaziridine ring, impacting oxidation potential .

Q. How to resolve contradictions between experimental and computational data on bond angles?

Discrepancies often arise from:

  • Crystal packing forces : X-ray data may reflect intermolecular interactions absent in gas-phase DFT models.
  • Methodology : Use B3LYP/6-311+G(d,p) for DFT to better match experimental geometries. Validate with Hirshfeld surface analysis to account for crystal environment effects .

Q. What strategies optimize enantiomer separation for pharmacological studies?

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
  • Crystallization-induced asymmetric transformation : Seed crystals of the desired enantiomer during recrystallization .

Q. How to investigate the oxaziridine ring’s stability under varying pH conditions?

  • Kinetic studies : Monitor ring-opening reactions via UV-Vis spectroscopy at λ = 270–300 nm.
  • Mechanistic insights : Acidic conditions protonate the oxaziridine oxygen, accelerating ring cleavage to form nitrones .

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